1-Amino-3,8-dibromophenanthridin-6(5h)-one
Description
Properties
CAS No. |
27375-03-7 |
|---|---|
Molecular Formula |
C13H8Br2N2O |
Molecular Weight |
368.02 g/mol |
IUPAC Name |
1-amino-3,8-dibromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8Br2N2O/c14-6-1-2-8-9(3-6)13(18)17-11-5-7(15)4-10(16)12(8)11/h1-5H,16H2,(H,17,18) |
InChI Key |
VAOWSRXXGHLFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=CC(=CC(=C23)N)Br |
Origin of Product |
United States |
Biological Activity
Introduction
1-Amino-3,8-dibromophenanthridin-6(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of immunology, oncology, and virology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis
The synthesis of 1-Amino-3,8-dibromophenanthridin-6(5H)-one typically involves multi-step organic reactions, including bromination and amination processes. Various methods have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions. For instance, previous studies have indicated that the introduction of bromine atoms at specific positions on the phenanthridine scaffold enhances biological activity by modifying electron density and steric hindrance.
Anticancer Properties
Research has demonstrated that 1-Amino-3,8-dibromophenanthridin-6(5H)-one exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various tumor cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on its anticancer effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-549 | 10 | Apoptosis induction |
| HeLa | 15 | Caspase activation |
| MCF-7 | 12 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Specifically, it has been tested against human herpes virus type-1 (HHV-1), revealing a moderate inhibitory effect on viral replication. The compound's mechanism may involve interference with viral entry or replication processes within host cells.
Immunomodulatory Effects
1-Amino-3,8-dibromophenanthridin-6(5H)-one has also been evaluated for its immunomodulatory effects. Studies indicate that it can modulate immune responses by inhibiting the proliferation of lymphocytes stimulated by phytohemagglutinin A and lipopolysaccharides. This suggests potential applications in treating autoimmune disorders and inflammatory diseases.
Study 1: Antitumor Activity in Mice
A recent study investigated the antitumor effects of 1-Amino-3,8-dibromophenanthridin-6(5H)-one in a mouse model bearing xenograft tumors. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The study concluded that the compound could be developed as a novel therapeutic agent for cancer treatment.
Study 2: Immunomodulation in Human Blood Cultures
Another study assessed the immunomodulatory effects of this compound using human whole blood cultures. Results indicated that it suppressed tumor necrosis factor-alpha (TNF-α) production while promoting anti-inflammatory cytokine release. This dual action underscores its potential utility in managing inflammatory conditions.
Comparison with Similar Compounds
Phenanthridinone Derivatives with Alkyl/Aryl Substituents
Compound 16e (5-Benzyl-1,10-dimethylphenanthridin-6(5H)-one) and 16f (5-Benzyl-2,9-dimethylphenanthridin-6(5H)-one) () are methyl- and benzyl-substituted phenanthridinones synthesized via palladium-catalyzed cyclization. Key differences include:
- Substituents: Methyl and benzyl groups in 16e/16f vs. bromine and amino groups in the target compound.
- Synthesis Yields : 81% for 16e and 67% for 16f, suggesting that bulky bromine atoms in the target compound may reduce yields due to steric or electronic effects.
- Physicochemical Properties: The bromine atoms in the target compound increase molecular weight (368.02 vs.
Brominated Dihydroacridinone Derivatives
5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one () shares bromine substituents but differs in core structure (dihydroacridinone vs. phenanthridinone). Key distinctions:
- Functional Groups: The acridinone derivative lacks an amino group but includes a dimethyl moiety, which may alter electronic properties and binding interactions.
Naphthyridinone and Indazole Carboxamide Derivatives
- 8-Bromo-1,6-naphthyridin-5(6H)-one () features a naphthyridinone core with a single bromine atom. Its molecular weight (222.04 g/mol) is significantly lower than the target compound’s, suggesting better solubility but reduced steric bulk.
- The amino and halogen substituents highlight the role of electronegative groups in modulating bioactivity, though the target compound’s dibromo-phenanthridinone structure may target different biological pathways.
Key Research Findings
- Substituent Effects : Bromine atoms increase molecular weight and lipophilicity but may reduce reaction yields due to steric hindrance or electronic deactivation .
- Structural Flexibility: Dihydroacridinones () and dihydrophenanthridines () exhibit conformational flexibility, whereas fully aromatic phenanthridinones offer rigidity for targeted interactions.
- Ligand Efficiency : Phosphine ligands like dppp enhance Pd-catalyzed cyclization efficiency, suggesting ligand choice is critical for synthesizing brominated derivatives .
Preparation Methods
Method Description
A prominent method involves palladium-catalyzed intramolecular dehydrogenative coupling of aryl C–H bonds to form 5,6-dihydrophenanthridines, which can be oxidized to phenanthridinones. The key step is the formation of the aryl-aryl bond via palladium-mediated C–H activation, often directed by a suitable directing group to enhance regioselectivity and reactivity.
Catalytic System and Mechanism
- Catalyst: Pd(II) species, often regenerated by Cu(II) oxidants
- Directing group: O-(2-pyridyl)sulfonyl or similar groups to facilitate palladation
- Mechanism: Initial palladation forms a Pd(II) complex, followed by concerted metalation-deprotonation (CMD) to activate the second aryl C–H bond, reductive elimination forms the biaryl bond, and Pd(0) is reoxidized to Pd(II) to complete the catalytic cycle
Reaction Conditions and Scope
- Broad substrate scope with tolerance to various functional groups
- Typical reaction temperature ranges from 60 to 90 °C
- Yields reported are moderate to good, with high regioselectivity
Copper-Catalyzed Amidation and Annulation
Copper-catalyzed methods have been employed for the synthesis of phenanthridin-6-ones from 2-phenylbenzamides. These methods involve oxidative amidation and annulation steps, providing an alternative to palladium catalysis with potentially lower cost and different functional group tolerance.
- Reaction proceeds via copper-catalyzed C–H activation and intramolecular cyclization
- Yields around 60% reported for phenanthridinone formation
- Amino substituents can be introduced via appropriate benzamide precursors
Radical Isonitrile Insertion for Phenanthridine Derivatives
Method Summary
Radical isonitrile insertion is a newer method to synthesize phenanthridine derivatives, involving:
- Generation of reactive radicals (e.g., difluoromethyl radicals) from aryl-substituted difluoromethylborates
- Radical addition to isonitrile groups forming imidoyl radical intermediates
- Intramolecular cyclization to form phenanthridine cores
Reaction Conditions
- Oxidants: Silver oxide (Ag2O) combined with potassium peroxodisulfate (K2S2O8)
- Temperature: Mild conditions compatible with sensitive substituents
- Radical generation and cyclization confirmed by advanced techniques such as muon spin rotation
Relevance to 1-Amino-3,8-dibromophenanthridin-6(5H)-one
This method is promising for introducing complex substituents, including amino and bromine groups, via radical intermediates, although direct synthesis of the target compound requires precursor design.
Condensation of Dibromo-Phenylenediamines with Aldehydes
Experimental Procedure
A direct approach to amino- and dibromo-substituted phenanthridine derivatives involves:
- Condensation of 4,5-dibromo-1,2-phenylenediamine with aldehydes under reflux in methanol
- Formation of imine intermediates followed by cyclization and crystallization
Example
- Starting materials: 4,5-dibromo-1,2-phenylenediamine and 2-hydroxy-3-methoxybenzaldehyde
- Conditions: Reflux in methanol for 2 hours, followed by slow evaporation for crystal growth
- Outcome: Crystalline product with intramolecular hydrogen bonding, suitable for X-ray crystallographic analysis
This method could be adapted for 1-Amino-3,8-dibromophenanthridin-6(5H)-one by selecting appropriate aldehyde and reaction conditions.
One-Step Synthesis via Reaction of O-Phenylenediamine with Ketones
Process Description
- Starting material: O-phenylenediamine dihydrochloride
- Reacts with ketene or ketone structures under acidic conditions
- Organic acids serve as phase transfer catalysts and suppress polymerization
- Reaction temperature controlled between 50-90 °C, optimal at 70-85 °C
- Reaction time: 2-4 hours
Advantages
- Mild conditions with high purity product formation
- Ketone solvents (acetone, methyl ethyl ketone, etc.) improve yield by reducing product loss during separation
- Suitable for synthesizing phenanthroline derivatives structurally related to phenanthridinones
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Dehydrogenative Coupling | Intramolecular C–H activation, high regioselectivity | Broad substrate scope, efficient | Requires Pd catalyst, sometimes expensive |
| Copper-Catalyzed Amidation | Oxidative cyclization of benzamides | Cost-effective, moderate yields | Limited substrate scope |
| Radical Isonitrile Insertion | Radical cyclization via imidoyl intermediates | Novel approach, functional group tolerance | Mechanism complex, requires radical initiators |
| Condensation of Dibromo-Phenylenediamines with Aldehydes | Simple condensation and cyclization | Straightforward, crystallizable products | Limited to specific substrates |
| One-Step Reaction with Ketones | Acid-catalyzed condensation with ketones | Mild, high purity, scalable | Reported mainly for phenanthroline analogs |
Detailed Research Findings and Data
Yield and Purity Data
Mechanistic Insights
- Palladium catalysis proceeds via Pd(II)/Pd(0) cycle with CMD step crucial for C–H activation.
- Radical isonitrile insertion involves generation of imidoyl radicals and intramolecular cyclization confirmed by advanced muon spin rotation studies.
- Acid-catalyzed condensation involves formation of imine intermediates and subsequent cyclization under controlled temperature and acidic conditions.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-amino-3,8-dibromophenanthridin-6(5H)-one?
The compound is synthesized via palladium-catalyzed intramolecular C–H activation using brominated benzamide precursors. For example, N-benzyl-2-bromo-5-methoxybenzamide undergoes cyclization under Pd catalysis to yield phenanthridinone derivatives with bromine substituents. Key steps include:
- Substrate Preparation : Brominated benzamides (e.g., N-benzyl-2-bromo-5-methoxybenzamide) are synthesized as precursors.
- Reaction Conditions : Pd catalysts (e.g., Pd(OAc)₂), ligands, and bases in solvents like DMF at elevated temperatures (100–120°C).
- Yield Optimization : Yields range from 30% to 77%, depending on substituents (e.g., methoxy groups improve steric accessibility) .
Table 1. Representative Substrates and Yields
| Precursor | Substituents | Yield (%) | Reference |
|---|---|---|---|
| N-Benzyl-2-bromo-5-methoxybenzamide | 3,8-dimethoxy | 41 | |
| N-Benzyl-2-bromo-5-chlorobenzamide | 3,8-dichloro | 37 | |
| N-Benzyl-2-bromobenzamide | None | 77 |
Q. What purification techniques are recommended for isolating 1-amino-3,8-dibromophenanthridin-6(5H)-one?
Column chromatography using hexane/ethyl acetate (3:1 to 1:1 ratios) effectively separates the target compound from byproducts. Silica gel chromatography resolves mixtures, as demonstrated in reactions producing multiple derivatives (e.g., dichloro and methoxy analogs) .
Q. How is the structural identity of 1-amino-3,8-dibromophenanthridin-6(5H)-one confirmed post-synthesis?
- NMR Spectroscopy : NMR (e.g., δ 8.15–8.05 ppm for aromatic protons) and NMR (e.g., δ 162.2 ppm for carbonyl groups) confirm proton and carbon environments .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed molecular ions (e.g., m/z 346.1443 vs. 346.1396) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic space group P21/a with a = 17.573 Å) for unambiguous confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed syntheses?
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance yields by stabilizing intermediates, while bulky groups (e.g., chloro) reduce efficiency. For example, dichloro derivatives yield 37% vs. 41% for methoxy analogs .
- Catalyst-Ligand Systems : Bidentate ligands (e.g., PPh₃) improve Pd catalyst turnover.
- Temperature Control : Reactions at 100–120°C balance activation energy and decomposition risks .
Q. What analytical approaches resolve contradictions in reported spectral data for brominated phenanthridinones?
- Cross-Validation : Compare NMR splitting patterns (e.g., doublets at J = 2.9 Hz vs. triplets at J = 7.6 Hz) to distinguish regioisomers .
- Isotopic Labeling : Use -labeled precursors to confirm amine group positions via -HSQC NMR.
- Computational Modeling : DFT calculations predict NMR shifts and verify experimental data .
Q. What strategies mitigate byproduct formation during synthesis?
- Selective Substitution : Use mono-brominated precursors to avoid competing cyclization pathways.
- Chromatographic Separation : Fractionate byproducts (e.g., 3-chloro-8-methoxy derivatives) using gradient elution .
- Mechanistic Studies : Monitor intermediates via in situ IR spectroscopy to identify side reaction triggers (e.g., over-oxidation) .
Q. Table 2. Byproduct Analysis in Palladium-Catalyzed Reactions
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| 5-Benzyl-8-chloro-3-methoxyphenanthridinone | Competing C–H activation at Cl site | Use sterically hindered ligands |
| 3-Chloro-8-methoxy-5-phenylphenanthridinone | Oxidative coupling of phenyl groups | Lower reaction temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
